2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Descripción
This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a cyclopropyl substituent at position 6, a phenyl group at position 1, and an acetamide linker connected to a 1,4-benzodioxin moiety. The synthesis of analogous compounds typically involves coupling reactions between pyrazolo-pyrimidinone cores and functionalized acetamide side chains, as seen in related studies employing cesium carbonate and dry DMF as catalysts . Structural characterization relies on techniques like X-ray crystallography (supported by SHELX programs ) and spectroscopic methods (e.g., ¹H NMR, IR, and LC/MS ).
Propiedades
IUPAC Name |
2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-21(26-16-8-9-19-20(12-16)33-11-10-32-19)14-28-22(15-6-7-15)27-23-18(24(28)31)13-25-29(23)17-4-2-1-3-5-17/h1-5,8-9,12-13,15H,6-7,10-11,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNNUSICYVLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on Core Heterocycles
The cyclopropyl group at position 6 distinguishes this compound from analogs with bulkier substituents (e.g., substituted phenyl groups). Cyclopropane’s ring strain and small size may enhance metabolic stability compared to larger substituents, as observed in other drug candidates. For instance, derivatives with tert-butyl or aromatic groups at this position often exhibit reduced solubility due to increased hydrophobicity .
Acetamide Linker and Benzodioxin Moiety
Similar benzodioxin-containing compounds demonstrate improved bioavailability compared to those with simpler aromatic substituents, likely due to balanced lipophilicity and hydrogen-bonding capacity . In contrast, compounds with phenoxyacetamide groups (e.g., those in ) exhibit varied pharmacokinetic profiles depending on substituent size and polarity .
Pharmacological and Physicochemical Properties
While specific activity data for this compound is unavailable, structurally related pyrazolo-pyrimidinones are noted for kinase inhibition. For example, analogs with pyrimidinone cores show IC₅₀ values in the nanomolar range against targets like EGFR or CDK2 . The benzodioxin moiety may further modulate selectivity by engaging in π-π interactions or hydrogen bonding with enzyme active sites .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Crystallographic Insights: The compound’s structure likely adopts a planar pyrazolo-pyrimidinone core, with hydrogen bonds involving the 4-oxo group and benzodioxin oxygen atoms, as inferred from Etter’s graph-set analysis . Such patterns are critical for predicting solubility and stability.
- Synthetic Optimization : The use of cesium carbonate in DMF (vs. harsher bases) minimizes side reactions, yielding the target compound in ~70% purity, comparable to methods for related derivatives .
- Bioactivity Potential: Analogous pyrazolo-pyrimidinones inhibit kinases via ATP-binding pocket interactions; the cyclopropyl group may reduce off-target effects by limiting steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
